

Solubility of aluminum potassium sulfate dodecahydrate in water at different temperatures.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aluminum potassium sulfate
dodecahydrate

Cat. No.: B1195066

[Get Quote](#)

The Solubility of Aluminum Potassium Sulfate Dodecahydrate in Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **aluminum potassium sulfate dodecahydrate** ($KAl(SO_4)_2 \cdot 12H_2O$), commonly known as potassium alum, in water at various temperatures. This information is critical for a range of applications, including crystal growth, purification processes, and the formulation of pharmaceutical and cosmetic products.

Core Data: Solubility Profile

The solubility of **aluminum potassium sulfate dodecahydrate** in water is highly dependent on temperature, increasing significantly as the temperature rises.^[1] This property is fundamental to its purification by recrystallization and its use in various saturated and supersaturated solutions.

The following table summarizes the quantitative solubility data from various sources. The solubility is expressed in grams of solute per 100 grams or 100 milliliters of water.

Temperature (°C)	Solubility (g / 100g H ₂ O)	Solubility (g / 100mL H ₂ O)
0	5.7[2][3][4]	
10	8.5[3]	
20	12.0[2] - 12.03[3]	~12.0
25	13.3 (1g in 7.5mL)[5]	
40	25[3]	
50	36.78[3]	
60	58.5[3]	
70	94.38[3]	
80	195[3]	
100	136.9[2]	

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of **aluminum potassium sulfate dodecahydrate** in water at different temperatures. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solute.

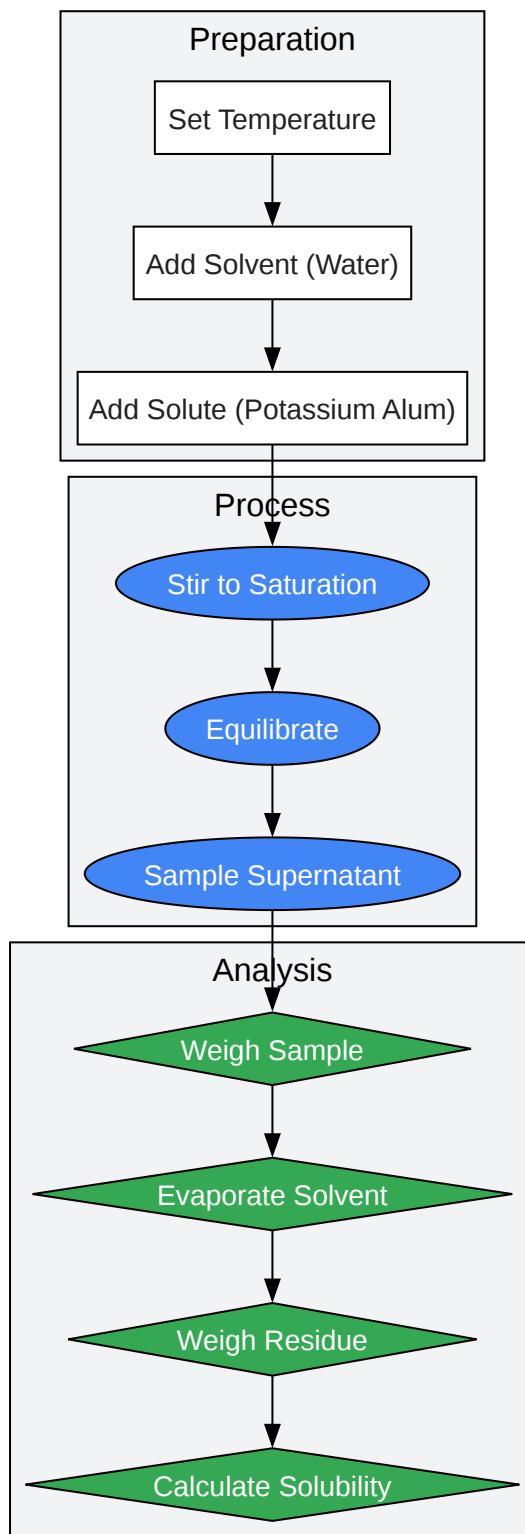
Materials:

- **Aluminum potassium sulfate dodecahydrate**
- Deionized water
- Temperature-controlled water bath or hot plate with a magnetic stirrer
- Calibrated thermometer
- Beakers and flasks
- Stirring rod

- Filtration apparatus (e.g., Buchner funnel, filter paper)
- Drying oven
- Analytical balance

Procedure:

- Temperature Control: Set the water bath or hot plate to the desired temperature. Allow the system to equilibrate.
- Saturation: In a beaker, add a known volume of deionized water. While stirring, gradually add **aluminum potassium sulfate dodecahydrate** to the water until no more solid dissolves and a small amount of excess solid remains at the bottom. This indicates that the solution is saturated at that temperature.
- Equilibration: Allow the saturated solution to stir at the set temperature for a sufficient period to ensure equilibrium is reached.
- Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the undissolved solid. This can be done using a pre-heated pipette to prevent premature crystallization.
- Gravimetric Analysis:
 - Weigh an empty, dry evaporating dish.
 - Transfer the known volume of the saturated solution to the evaporating dish.
 - Carefully evaporate the water from the solution by heating in a drying oven at a temperature below the decomposition temperature of the hydrate (it becomes anhydrous at about 200°C).[2]
 - Once all the water has evaporated, cool the evaporating dish in a desiccator and weigh it again.
- Calculation: The mass of the dissolved **aluminum potassium sulfate dodecahydrate** is the difference between the final and initial mass of the evaporating dish. The solubility can then

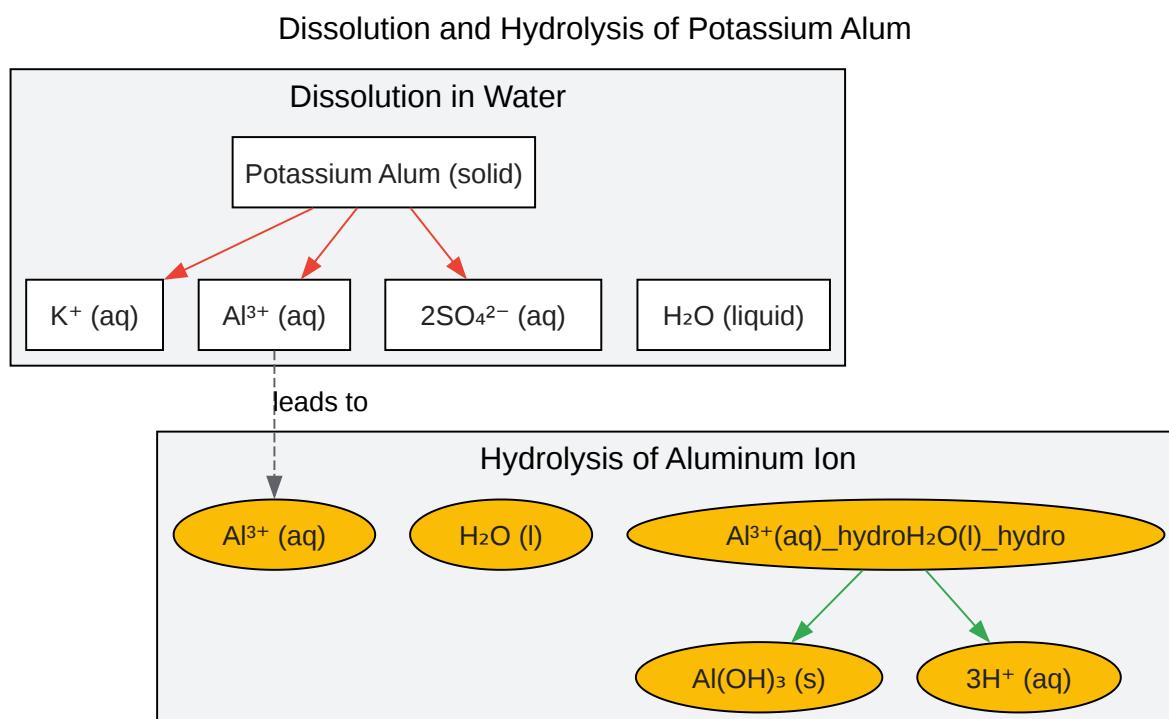

be calculated in grams per 100 g of water.

- Repeat: Repeat the procedure for each desired temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol described above.

Experimental Workflow for Solubility Determination


[Click to download full resolution via product page](#)

Caption: A flowchart of the experimental procedure for determining solubility.

Dissolution and Hydrolysis

When **aluminum potassium sulfate dodecahydrate** dissolves in water, it dissociates into potassium ions (K^+), aluminum ions (Al^{3+}), and sulfate ions (SO_4^{2-}). The aluminum ion subsequently undergoes hydrolysis, reacting with water to form aluminum hydroxide ($Al(OH)_3$) and hydrogen ions (H^+).^[6] This hydrolysis results in the aqueous solution being distinctly acidic, with a 10% solution having a pH between 3.0 and 4.0.^[6]

The relationship between dissolution and the subsequent hydrolysis can be visualized as follows:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aluminum potassium sulfate dodecahydrate | 7784-24-9 | Benchchem [benchchem.com]
- 2. Aluminium potassium sulfate dodecahydrate | 7784-24-9 [chemicalbook.com]
- 3. kremer-pigmente.com [kremer-pigmente.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potassium Alum | AIKO8S2 | CID 24856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- To cite this document: BenchChem. [Solubility of aluminum potassium sulfate dodecahydrate in water at different temperatures.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1195066#solubility-of-aluminum-potassium-sulfate-dodecahydrate-in-water-at-different-temperatures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com